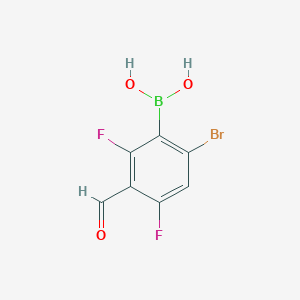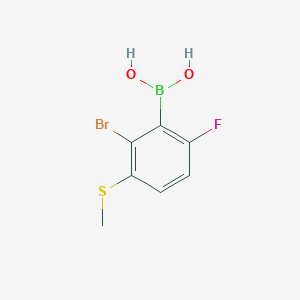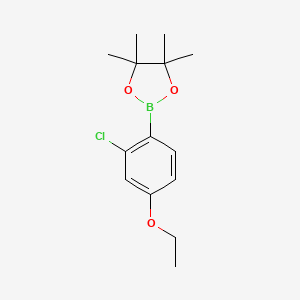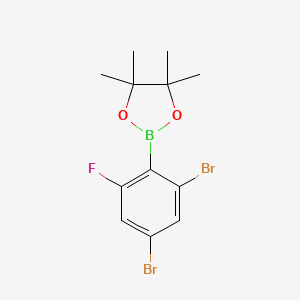
6-Bromo-2,4-fifluoro-3-formylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,4-difluoro-3-formylphenylboronic acid (6-Br-2,4-dF-3-FPBA) is a boronic acid derivative that is widely used in a variety of scientific research applications. It is an important reagent for the synthesis of complex molecules, as well as for the study of biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Research
6-Bromo-2,4-difluoro-3-formylphenylboronic acid plays a crucial role in the synthesis of conducting polymers, where fluorine substitution is used to control the position of energy levels. This compound is part of a broader class of boronic acids utilized in the development of poly(terphenylenevinylene) type polymers through Suzuki coupling methods. These polymers are significant for their potential applications in electronic devices due to their conducting properties (Krebs & Jørgensen, 2002).
Organic Synthesis and Peptide Mimics
In the realm of organic synthesis, derivatives of 6-Bromo-2,4-difluoro-3-formylphenylboronic acid are used in the formation of difluorinated pseudopeptides. These compounds, synthesized through Ugi reactions, highlight the versatility of boronic acids in creating complex molecules with potential biological activities. This work showcases the ability to integrate difluoro functionalities into peptides, opening avenues for the development of novel therapeutics and biomolecules (Gouge, Jubault, & Quirion, 2004).
Medicinal Chemistry and Drug Design
The structural versatility of boronic acids, including 6-Bromo-2,4-difluoro-3-formylphenylboronic acid, extends to medicinal chemistry. Their role as intermediates in Suzuki-Miyaura coupling reactions facilitates the synthesis of complex organic molecules. This capacity is crucial for the development of new drugs and the exploration of their interactions with biological targets. Studies on boronic acids have contributed to understanding their binding affinities with proteins, which is essential for designing inhibitors of serine proteases, showcasing their importance in drug discovery and development (Tanış, Kurt, Yalçın, & Ercan, 2020).
Material Science and Halogenated Compound Synthesis
6-Bromo-2,4-difluoro-3-formylphenylboronic acid and its derivatives serve as key precursors in the synthesis of halogenated compounds. These compounds are pivotal in material science for developing new materials with specific properties, such as enhanced stability and reactivity. The halodeboronation reactions enabled by these boronic acids are instrumental in creating a wide range of aryl bromides and chlorides, which are valuable in various chemical manufacturing processes (Szumigala, Devine, Gauthier, & Volante, 2004).
Propiedades
IUPAC Name |
(6-bromo-2,4-difluoro-3-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF2O3/c9-4-1-5(10)3(2-12)7(11)6(4)8(13)14/h1-2,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXCTGXVSMOUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C(=C1F)C=O)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-fifluoro-3-formylphenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














